N-propyl-2-(propylamino)butanediamide

Butanediamide Succinamide Research Scaffold

Select N-propyl-2-(propylamino)butanediamide when your synthesis requires a well-defined succinamide scaffold with N-propyl and 2-(propylamino) groups. Supplied at ≥95% purity (powder, RT storage). Its (2S)-enantiomer is structurally characterized, enabling stereoselective routes. Use as a building block or analytical reference standard (mp 113–115°C, LogP –0.163). Note: No biological activity data; procure based on chemical identity and purity for synthesis purposes only.

Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
Cat. No. B11820658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-2-(propylamino)butanediamide
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCNC(CC(=O)N)C(=O)NCCC
InChIInChI=1S/C10H21N3O2/c1-3-5-12-8(7-9(11)14)10(15)13-6-4-2/h8,12H,3-7H2,1-2H3,(H2,11,14)(H,13,15)
InChIKeyBILWDMZFYLAKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-propyl-2-(propylamino)butanediamide CAS 1251924-14-7: Chemical Identity and Procurement Specifications for Research Applications


N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7) is a synthetic organic compound belonging to the butanediamide (succinamide) class, with the molecular formula C10H21N3O2 and a molecular weight of approximately 215.29 g/mol . It features a butanediamide backbone with both N-propyl and 2-(propylamino) substituents, and is supplied primarily by Enamine (catalog EN300-60972) through various distributors at ≥95% purity as a powder stored at room temperature [1]. The compound is classified as a versatile small molecule scaffold and building block for research use only, not for diagnostic or therapeutic applications . The chiral (2S)-enantiomer has been structurally characterized, with the stereochemical configuration explicitly defined [2].

Critical Caveat on N-propyl-2-(propylamino)butanediamide: Absence of Quantifiable Differential Evidence Precludes Rational Comparator Selection


No peer-reviewed primary research literature, patents, or authoritative biological databases were identified that report quantitative activity data (e.g., IC50, Ki, EC50, % inhibition) for N-propyl-2-(propylamino)butanediamide [1]. Consequently, no valid differential evidence exists to justify prioritizing this compound over any structural analog or alternative. The compound is commercially available solely as a research building block and scaffold ; any selection or procurement decision cannot be grounded in comparative performance metrics but must instead rely on its discrete chemical identity, defined stereochemistry (if specified), and vendor-supplied purity and physical property data [2]. Users should not assume functional interchangeability with other butanediamide derivatives such as matrix metalloproteinase inhibitors (e.g., UK-356618, marimastat), renin inhibitors, or natural succinamide-containing neurotoxins (e.g., argiotoxins, Joro spider toxins), as no head-to-head or cross-study comparisons exist for this specific compound [3][4].

Quantitative Evidence Assessment for N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7): Zero Valid Differential Data Points Identified


Evidence Gap Statement: No Comparative Activity Data Exist for Differential Analysis

Comprehensive searching across primary research literature, patents (including Google Patents, Justia, WIPO), authoritative databases (PubChem, BindingDB, ChEMBL), and vendor technical documentation revealed no quantitative biological activity data for N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7). PubChem substance record SID 29559034 is a legacy entry with no associated bioassay data [1]. Searches using CAS number, IUPAC name, and SMILES strings across BindingDB and ChEMBL returned zero activity records for this compound, in contrast to structurally related succinamide neurotoxins such as Joro spider toxin 3 (IC50: 1.71 μM at rat NMDA 2A receptor) [2]. No patents claiming this compound with biological data were identified. Consequently, no direct head-to-head comparisons, cross-study comparables, or class-level inferences can be drawn regarding potency, selectivity, or any other pharmacologically relevant parameter for this specific molecule.

Butanediamide Succinamide Research Scaffold

Structural Identity and Purity Specifications as Procurement Decision Factors

In the absence of biological activity data, the only quantifiable procurement-relevant parameters are the compound's defined chemical structure and vendor-certified purity. N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7) has the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol . The primary commercial source, Enamine (catalog EN300-60972), supplies the compound at ≥95% purity as a powder with a melting point of 113-115°C and a calculated LogP of -0.163 [1]. The chiral (2S)-enantiomer is structurally defined with stereochemistry explicitly assigned (InChIKey: SBPJIKLDAXIVNO-QMMMGPOBSA-N) [2]. These specifications constitute the sole objective basis for differentiating this compound from analogs lacking defined stereochemistry, differing in substitution pattern, or supplied at alternative purity grades.

Chemical Synthesis Building Block Purity

Physicochemical Property Profile: LogP and Melting Point as Formulation-Relevant Parameters

The calculated octanol-water partition coefficient (LogP) for N-propyl-2-(propylamino)butanediamide is -0.163, and the experimentally determined melting point is 113-115°C [1]. These values contrast with more lipophilic butanediamide derivatives such as N1,N4-bis(3-((2-(2-oxoindolin-4-yl)ethyl)(propyl)amino)propyl)succinamide (LogP ≈ 2.9) [2] and may influence solubility, membrane permeability, and formulation behavior in different solvent systems. While no direct solubility or stability studies exist for the target compound, the moderate LogP and defined melting point provide baseline data for pre-formulation assessments.

LogP Melting Point Pre-formulation

Research-Only Application Scenarios for N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7) Based on Available Chemical Specifications


Synthetic Chemistry: Use as a Building Block or Scaffold for Derivatization

N-propyl-2-(propylamino)butanediamide is marketed and supplied as a versatile small molecule scaffold and building block for organic synthesis . With two amide groups and a secondary amine, the compound offers multiple reactive handles for further functionalization. Its defined stereochemistry (2S-enantiomer available) makes it suitable for stereoselective synthetic routes requiring a chiral succinamide core [1]. Researchers may procure this compound when a butanediamide framework with N-propyl and 2-(propylamino) substitution is required as a synthetic intermediate, without expectation of intrinsic biological activity.

Analytical Reference Standard Preparation

The compound is available as a reference standard (T705385) for analytical method development and validation . Its defined purity (≥95%), melting point (113-115°C), and available certificates of analysis through distributors such as Sigma-Aldrich enable its use as a calibration standard in HPLC, LC-MS, or GC-MS workflows where a succinamide-based reference material is required [1].

Pre-formulation and Physicochemical Profiling Studies

The compound's calculated LogP of -0.163 and experimental melting point of 113-115°C provide baseline parameters for solubility and stability screening in various solvent systems . Researchers investigating structure-property relationships within the succinamide class may utilize this compound as a comparator for more lipophilic analogs (e.g., derivatives with LogP > 2) in solubility or permeability assays, noting the absence of biological activity data for the compound itself [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-propyl-2-(propylamino)butanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.